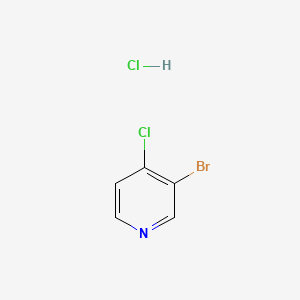
Cdp-star
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-Star is a chemiluminescent substrate specifically designed for alkaline phosphatase. It is widely used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), western blotting, and nucleic acid detection. The compound is known for its high sensitivity and rapid light emission, making it a valuable tool in scientific research .
Méthodes De Préparation
CDP-Star is typically prepared as a ready-to-use aqueous solution with a concentration of 0.25 mM. The compound is synthesized through a series of chemical reactions involving the formation of a spiro-dioxetane structure. The synthetic route includes the reaction of 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate with appropriate reagents under controlled conditions .
Analyse Des Réactions Chimiques
CDP-Star undergoes chemiluminescent reactions when exposed to alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, leading to the decomposition of the spiro-dioxetane structure and the emission of light. This reaction is highly sensitive and can be used to detect minute quantities of alkaline phosphatase-labeled molecules .
Applications De Recherche Scientifique
CDP-Star is extensively used in scientific research due to its high sensitivity and rapid light emission. Some of its applications include:
Chemistry: Used in enzyme-linked immunosorbent assays (ELISA) for the detection of various biomolecules.
Biology: Employed in western blotting and nucleic acid detection to study gene expression and protein interactions.
Medicine: Utilized in diagnostic assays to detect specific enzymes and biomarkers.
Industry: Applied in quality control processes to ensure the accuracy and reliability of biochemical assays
Mécanisme D'action
The mechanism of action of CDP-Star involves the enzyme-catalyzed hydrolysis of the phosphate group. Alkaline phosphatase removes the phosphate group, leading to the decomposition of the spiro-dioxetane structure. This decomposition results in the emission of light, which can be detected using various imaging systems. The molecular targets of this compound are primarily alkaline phosphatase-labeled molecules .
Comparaison Avec Des Composés Similaires
CDP-Star is often compared with other chemiluminescent substrates such as CSPD and Lumi-Phos. While all these compounds are used for similar applications, this compound is known for its higher sensitivity and faster light emission. CSPD, for example, has a longer time to peak light emission compared to this compound. Lumi-Phos, on the other hand, is less sensitive but more stable under certain conditions .
Similar Compounds
- CSPD (Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate)
- Lumi-Phos (Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate) .
Propriétés
Numéro CAS |
160081-62-9 |
|---|---|
Formule moléculaire |
C18H19Cl2Na2O7P |
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
disodium;[4-chloro-3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(14-6-13(2-3-15(14)19)25-28(21,22)23)17(26-27-18)11-4-10-5-12(17)9-16(20,7-10)8-11;;/h2-3,6,10-12H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
UKWLRLAKGMZXJC-UHFFFAOYSA-L |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
SMILES canonique |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



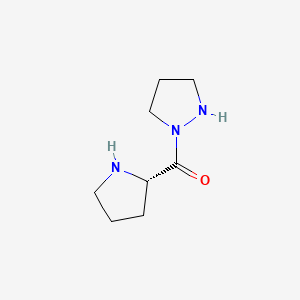
![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)


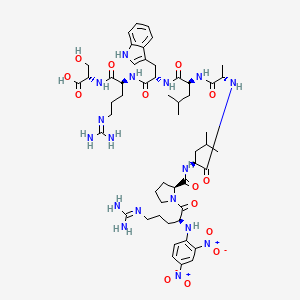
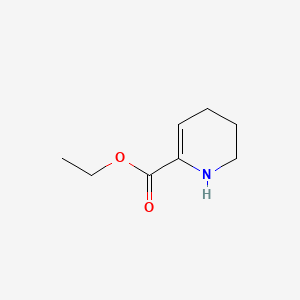

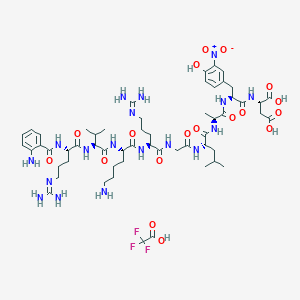
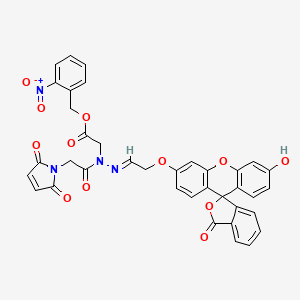
![5H-2,8-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B575117.png)
